N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
“N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the molecular formula C12H14N2O4S . It is related to the benzothiazole class of compounds, which are known for their pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds, such as “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo .Molecular Structure Analysis
The molecular structure of “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide” includes a benzothiazole ring system, which is a class of sulfur-containing heterocycles . This ring system is fused to a benzene ring and has two methoxy groups attached to it .Scientific Research Applications
Antitumor Properties
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide: exhibits promising antitumor properties. Here’s why it’s relevant:
- Background : Coenzyme Q (Qn) analogs play a crucial role in cancer research. Simple coenzyme Q0 has been found to inhibit metastasis in breast, skin (melanoma), and ovarian cancer in mice .
- Synthesis : The compound can be synthesized from allylpolymethoxybenzenes (like apiol) isolated from parsley and dill seeds. Apiol aldehyde undergoes oxidative rearrangement to form the key intermediate for future coenzyme Q analog synthesis .
β-Lactam Antibiotics
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide: can be relevant in the synthesis of β-lactam antibiotics. Here’s why:
- Application : The compound can serve as a precursor for β-lactam synthesis, contributing to the development of novel antibacterial agents .
Tetrahydroisoquinoline Derivatives
The compound can be used in the synthesis of tetrahydroisoquinoline derivatives. Here’s how:
Future Directions
The future directions for research on “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide” and related benzothiazole compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in pharmaceuticals and other industries could be investigated.
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-9(15)13-12-14-10-7(16-2)5-6-8(17-3)11(10)18-12/h5-6H,4H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKWINQUSCZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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